molecular formula C6H9ClO4 B3287675 Methyl 2-chloro-4-methoxy-3-oxobutanoate CAS No. 84746-34-9

Methyl 2-chloro-4-methoxy-3-oxobutanoate

Cat. No.: B3287675
CAS No.: 84746-34-9
M. Wt: 180.58 g/mol
InChI Key: DVHIFOWHJGYUSZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methoxy-3-oxobutanoate (CAS: Not explicitly provided; synonyms include methyl 4-methoxy-3-oxobutyrate and methyl 4-methoxyacetoacetate ) is a β-keto ester characterized by a chloro substituent at position 2, a methoxy group at position 4, and a ketone at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing chloro group and the ester moiety, which enhance its electrophilicity at the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methoxy-3-oxobutanoate can be synthesized through several methods. One common approach involves the alkylation of methyl 4-chloro-3-oxobutanoate with methanol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired ester as a product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include substituted esters, aldehydes, acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-4-methoxy-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methoxy-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ester group are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related compounds and their similarity scores based on :

Compound Name CAS Number Similarity Score Key Structural Differences
Methyl 2-methoxy-3-oxobutanoate 81114-96-7 0.79 Methoxy at C2 instead of chloro
Ethyl 4,4-diethoxy-3-oxobutanoate 10495-09-7 0.75 Ethyl ester, diethoxy at C4
4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid 39496-87-2 Phenyl ring at C4, carboxylic acid instead of ester

Key Observations :

  • Methyl 2-methoxy-3-oxobutanoate (similarity 0.79) lacks the chloro group but shares the β-keto ester framework.
  • Ethyl 4,4-diethoxy-3-oxobutanoate (similarity 0.75) features ethoxy groups at C4 and an ethyl ester. The bulkier ethoxy groups may hinder steric accessibility, impacting solubility and reaction kinetics .
  • 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid introduces a phenyl ring and replaces the ester with a carboxylic acid, altering solubility and biological activity .

Analytical Characterization

  • NMR Spectroscopy : The presence of a chloro group would result in distinct $^{13}\text{C}$ NMR shifts at C2 (~40–50 ppm for C-Cl) and deshielding effects on adjacent carbons, contrasting with methoxy-substituted analogs (e.g., methyl shikimate in ).
  • Chromatography: In GC-MS, the compound’s fragmentation pattern would differ from methyl palmitate or ethyl linolenate () due to the chloro group’s influence on mass spectral fragmentation.

Biological Activity

Methyl 2-chloro-4-methoxy-3-oxobutanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H10ClO4
  • Appearance : Colorless to pale yellow liquid
  • Functional Groups : Contains a chloro substituent, a methoxy group, and a keto functionality within an ester framework.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in terms of enzyme interaction and potential therapeutic applications. The compound's structure allows it to act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways.

  • Enzyme Interaction : The compound may affect enzyme activity through:
    • Competitive Inhibition : Competing with substrates for the active site of enzymes.
    • Substrate Competition : Altering the metabolic pathways by acting as an alternative substrate.
  • Therapeutic Potential : Given its structural characteristics, this compound is a candidate for developing enzyme inhibitors and therapeutic agents.

Case Studies

Several studies have documented the biological effects of similar compounds, providing insights into this compound's potential:

  • Antimicrobial Activity : Related compounds have shown promising antimicrobial properties. For instance, derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) against various pathogens, suggesting that this compound may also possess antimicrobial activity.
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on structurally analogous compounds against various cancer cell lines. Results indicated moderate to high cytotoxic effects, which could be extrapolated to predict the behavior of this compound in similar assays.

Table 1: Biological Activity of Related Compounds

CompoundMIC (μg/mL)Cytotoxicity (IC50 μM)Notes
Ethyl 2-chloro-4-methoxy...0.2586Effective against MRSA
Methyl 2-chloro...TBDTBDPotential for enzyme inhibition
Similar β-keto estersVariesVariesDiverse applications in drug design

Properties

IUPAC Name

methyl 2-chloro-4-methoxy-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4/c1-10-3-4(8)5(7)6(9)11-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHIFOWHJGYUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

46.0 g Methyl 4-methoxyacetoacetate were dissolved in 500 ml dichloromethane. 28.1 ml Sulfuryl chloride were added in one portion. The reaction mixture was stirred overnight at room temperature. The solvent was removed under reduced pressure, the resulting residue was dissolved in 300 ml ethyl acetate and washed with 100 ml water and 100 ml brine. The organic layer was dried over MgSO4 and the solvent removed under reduced pressure. The resulting residue was purified by chromatography on silica gel with the eluent n-heptane:ethyl acetate=5:1=>2:1 to obtain 45.0 g 2-Chloro-4-methoxy-3-oxo-butyric acid methyl ester as a yellow oil.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

e,e-2,6-Dimethylcyclohexanol, (a)
Methyl 2-chloro-4-methoxy-3-oxobutanoate
e,e-2,6-Dimethylcyclohexanol, (a)
e,e-2,6-Dimethylcyclohexanol, (a)
e,e-2,6-Dimethylcyclohexanol, (a)
Methyl 2-chloro-4-methoxy-3-oxobutanoate
e,e-2,6-Dimethylcyclohexanol, (a)
e,e-2,6-Dimethylcyclohexanol, (a)
Methyl 2-chloro-4-methoxy-3-oxobutanoate
e,e-2,6-Dimethylcyclohexanol, (a)
e,e-2,6-Dimethylcyclohexanol, (a)
Methyl 2-chloro-4-methoxy-3-oxobutanoate
e,e-2,6-Dimethylcyclohexanol, (a)
e,e-2,6-Dimethylcyclohexanol, (a)
Methyl 2-chloro-4-methoxy-3-oxobutanoate
e,e-2,6-Dimethylcyclohexanol, (a)
e,e-2,6-Dimethylcyclohexanol, (a)
Methyl 2-chloro-4-methoxy-3-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.